molecular formula C33H27NO B5195221 4-methyl-N-(4-tritylphenyl)benzamide

4-methyl-N-(4-tritylphenyl)benzamide

Cat. No. B5195221
M. Wt: 453.6 g/mol
InChI Key: OMPAKDXLGWXIOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(4-tritylphenyl)benzamide is a chemical compound that has gained attention due to its potential use in scientific research. This compound is a member of the benzamide family and has a molecular weight of 555.71 g/mol. It is a white to off-white crystalline powder and is soluble in organic solvents such as DMSO and DMF.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-tritylphenyl)benzamide involves its ability to inhibit tubulin polymerization. Tubulin is a protein that forms the microtubule network, which is essential for cell division and proliferation. By inhibiting tubulin polymerization, this compound disrupts the microtubule network and leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methyl-N-(4-tritylphenyl)benzamide are not fully understood. However, studies have shown that this compound has potent antitumor activity against various cancer cell lines, as mentioned earlier. In addition, it has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-methyl-N-(4-tritylphenyl)benzamide in lab experiments is its potent antitumor activity against various cancer cell lines. This makes it a promising candidate for cancer treatment research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 4-methyl-N-(4-tritylphenyl)benzamide. One area of research is to investigate its potential use in combination with other cancer treatments to enhance their efficacy. Another area of research is to investigate its mechanism of action in more detail to better understand how it inhibits tubulin polymerization. Additionally, research could focus on developing more soluble forms of this compound to make it easier to work with in lab experiments.
Conclusion
In conclusion, 4-methyl-N-(4-tritylphenyl)benzamide is a promising compound for scientific research, particularly in the field of cancer treatment. Its potent antitumor activity and ability to inhibit tubulin polymerization make it a promising candidate for further study. However, its low solubility in water can make it difficult to work with in certain experiments. Future research should focus on investigating its potential use in combination with other cancer treatments and developing more soluble forms of the compound.

Scientific Research Applications

The potential scientific research applications of 4-methyl-N-(4-tritylphenyl)benzamide are numerous. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. It is believed that the mechanism of action of this compound involves the inhibition of tubulin polymerization, which disrupts the microtubule network and leads to cell cycle arrest and apoptosis.

properties

IUPAC Name

4-methyl-N-(4-tritylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H27NO/c1-25-17-19-26(20-18-25)32(35)34-31-23-21-30(22-24-31)33(27-11-5-2-6-12-27,28-13-7-3-8-14-28)29-15-9-4-10-16-29/h2-24H,1H3,(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPAKDXLGWXIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.